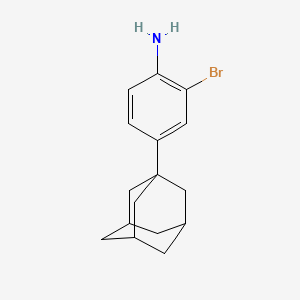

4-(1-Adamantyl)-2-bromoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)-2-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENCAVJVRPEVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Adamantane Chemistry in Organic Synthesis

The journey of adamantane (B196018) chemistry began with the theoretical postulation of its existence in 1924 by H. Decker, who named it "decaterpene". wikipedia.orgchemistrylearner.comnih.gov However, it wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgchemistrylearner.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgchemistrylearner.com A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a more efficient synthesis method involving a Lewis acid-promoted rearrangement, which made adamantane more accessible for research. nih.govmdpi.comnih.gov

This increased availability spurred investigations into its derivatives and their applications. The unique, rigid, and three-dimensional structure of adamantane, often described as a "lipophilic bullet," imparts desirable properties to molecules, such as increased lipophilicity and metabolic stability. nih.govnih.gov These characteristics have made adamantane a valuable scaffold in drug discovery, leading to the development of antiviral drugs like amantadine (B194251) and rimantadine, as well as treatments for neurological disorders. wikipedia.orgnih.govresearchgate.net The evolution of adamantane chemistry continues, with ongoing research into its use in polymers, catalysts, and nanomaterials. nih.govresearchgate.netpensoft.net

The Strategic Importance of Substituted Anilines As Chemical Intermediates

Substituted anilines are a cornerstone of organic synthesis, serving as crucial intermediates in the production of a vast array of chemicals. wisdomlib.orgatamanchemicals.comgoogle.com Their versatility stems from the reactivity of the amino group and the aromatic ring, which can be modified to introduce various functional groups. wisdomlib.orgontosight.aichemistrysteps.com This allows for the synthesis of complex molecules with specific desired properties.

In the pharmaceutical industry, substituted anilines are precursors to numerous drugs, including analgesics like paracetamol. atamanchemicals.comwikipedia.org They are also fundamental in the manufacturing of dyes and pigments, such as indigo. wisdomlib.orgatamanchemicals.com Furthermore, the agricultural sector relies on aniline (B41778) derivatives for the synthesis of herbicides. atamanchemicals.comresearchgate.net The ability to tailor the electronic and steric properties of anilines through substitution makes them indispensable building blocks in modern organic chemistry. chemistrysteps.comtohoku.ac.jp

Positioning of 4 1 Adamantyl 2 Bromoaniline Within Contemporary Chemical Research Frameworks

The compound 4-(1-Adamantyl)-2-bromoaniline integrates the advantageous features of both adamantane (B196018) and substituted anilines. The adamantyl group at the 4-position provides bulk and lipophilicity, while the bromo and amino groups at the 2- and 1-positions, respectively, offer reactive sites for further chemical transformations.

This specific substitution pattern makes this compound a valuable intermediate in several areas of research:

Medicinal Chemistry: The adamantane moiety is a well-established pharmacophore. Its presence in this aniline (B41778) derivative suggests potential applications in the design of new therapeutic agents. For instance, related adamantane-containing anilines, such as bromantane, have been investigated for their psychostimulant and anxiolytic properties. wikipedia.orglookchem.com The bromoaniline portion of the molecule can be a key component in the synthesis of compounds targeting various biological pathways. researchgate.net

Materials Science: The rigid adamantane structure can be exploited to create novel polymers and materials with unique thermal and mechanical properties. pensoft.net The reactive handles on the aniline ring allow for the incorporation of this building block into larger macromolecular structures.

Synthetic Chemistry: As a highly functionalized molecule, this compound serves as a versatile starting material for the synthesis of more complex and sterically hindered molecules. The bromine atom, for example, can be a site for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Overview of Research Objectives and Scope for 4 1 Adamantyl 2 Bromoaniline

Amination and Bromination Pathways on Adamantane-Substituted Aromatics

This alternative strategy involves first constructing an adamantane-substituted aromatic ring and then introducing the required amino and bromo functionalities.

Note: The synthetic route described in this section, reductive amination of adamantanone with bromoaniline, leads to the formation of N-(2-adamantyl)-N-(4-bromophenyl)amine (also known as Bromantane). This compound is an isomer of the target molecule but differs significantly in its chemical structure. Specifically, it features a 2-adamantyl group (vs. 1-adamantyl), which is attached to the nitrogen atom (N-alkylation) rather than the aromatic ring (C-alkylation), and the bromine is at the para-position.

The reductive amination of a ketone with an amine is a common method for forming C-N bonds. thieme-connect.com The synthesis of the drug Bromantane is a well-documented example of this pathway, involving the reaction of adamantan-2-one with 4-bromoaniline (B143363). evitachem.comnih.gov This reaction is often carried out under the harsh conditions of the Leuckart-Wallach reaction, which uses formic acid as both the solvent and the reducing agent. nih.govgoogle.com

The process typically involves heating a mixture of adamantan-2-one and 4-bromoaniline in formic acid at temperatures between 130-160°C. google.comresearchgate.net The reaction proceeds through the formation of an intermediate formyl derivative, which is subsequently hydrolyzed with acid to yield the final secondary amine. google.com Alternative methods described in patent literature utilize carbon monoxide as a reducing agent in the presence of metal catalysts like rhodium or ruthenium under elevated pressure. google.com While effective for producing N-(2-adamantyl) anilines, this route is not suitable for synthesizing the C-alkylated this compound.

| Ketone | Aniline (B41778) | Reagents/Catalyst | Conditions | Product | Reference |

| Adamantan-2-one | 4-Bromoaniline | Formic Acid (Leuckart-Wallach) | 130-160°C, ~10 h | N-(2-adamantyl)-N-(4-bromophenyl)amine | evitachem.comnih.govresearchgate.net |

| Adamantan-2-one | 4-Bromoaniline | Carbon Monoxide, Rh/Ru catalyst | Elevated Pressure/Temp | N-(2-adamantyl)-N-(4-bromophenyl)amine | google.com |

| 2-Adamantanone | Aniline | BH₃·THF/TMSCl/DMF | 0°C | - | N-cyclohexyl-2-nitroaniline (Example with different substrates) |

Electrophilic Aromatic Substitution for Bromo-Substitution

The introduction of a bromine atom onto the aniline ring, ortho to the amino group, is a key transformation in the synthesis of this compound. Electrophilic aromatic substitution (EAS) is the primary method for this bromo-substitution. The starting material for this step is typically 4-(1-adamantyl)aniline (B176474). The bulky adamantyl group at the para position directs the incoming electrophile to the ortho positions, and the activating amino group facilitates the reaction.

A common and effective reagent for the bromination of activated aromatic rings such as anilines is N-bromosuccinimide (NBS). nih.govgoogle.com The reaction is typically carried out in a suitable solvent, and the reactivity of NBS allows for selective bromination under relatively mild conditions. researchgate.net For the synthesis of this compound, the direct bromination of 4-(1-adamantyl)aniline with NBS would be a plausible and efficient method. The reaction would likely proceed with high regioselectivity due to the directing effects of the amino and adamantyl groups.

An alternative method for the electrophilic bromination of anilines involves the use of potassium bromide (KBr) in the presence of an oxidizing agent like orthoperiodic acid. csic.es This system generates electrophilic bromine in situ and offers a milder alternative to using molecular bromine. csic.es

The choice of brominating agent and reaction conditions can be summarized in the following table:

| Brominating Agent | Typical Conditions | Advantages |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CH2Cl2, CCl4), room temperature or gentle heating | High selectivity for activated rings, ease of handling compared to Br2. nih.govgoogle.com |

| KBr / H5IO6 | Dichloromethane-water, room temperature | Milder conditions, avoids use of elemental bromine. csic.es |

| Molecular Bromine (Br2) | Acetic acid or other polar solvent | Strong brominating agent, but can lead to over-bromination and harsh reaction conditions. sci-hub.se |

Conversion of Precursor Phenols or Nitro Compounds to Aniline

An alternative to the direct bromination of 4-(1-adamantyl)aniline is the synthesis of a precursor molecule that already contains the bromo and adamantyl substituents, followed by the formation of the aniline group.

From Precursor Phenols:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of the corresponding aryl triflate (derived from the phenol) with an ammonia (B1221849) equivalent.

Smiles Rearrangement: A multi-step process involving the formation of an aryl ether and subsequent rearrangement.

From Precursor Nitro Compounds:

Another synthetic strategy involves the preparation of 4-(1-adamantyl)-2-bromonitrobenzene, followed by the reduction of the nitro group to an amine. The synthesis of 4-(1-adamantyl)-2-bromonitrobenzene can be envisioned through the nitration of a suitable adamantyl-substituted bromobenzene. The reduction of the nitro group is a standard and high-yielding transformation, often accomplished with reagents such as:

Tin(II) chloride (SnCl2) in hydrochloric acid (HCl)

Iron (Fe) powder in acetic acid

Catalytic hydrogenation with a palladium, platinum, or nickel catalyst

The general scheme for the reduction of a nitro compound to an aniline is shown below:

| Reducing Agent | Typical Conditions |

| SnCl2 / HCl | Ethanol or ethyl acetate, reflux |

| Fe / Acetic Acid | Acetic acid, gentle heating |

| H2 / Pd/C | Methanol or ethanol, room temperature, atmospheric or elevated pressure |

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The synthesis of a polysubstituted aromatic compound like this compound often requires a multi-step approach to control the regioselectivity and avoid unwanted side reactions. The strategic planning of such sequences involves considerations of convergent versus divergent pathways and the use of protecting groups.

Convergent and Divergent Synthetic Strategies

Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of target molecules. nih.govgoogle.comresearchgate.netquora.comnih.gov For instance, 4-(1-adamantyl)aniline could serve as a common intermediate. From this compound, a variety of derivatives could be synthesized through different reactions at the amino group or the aromatic ring. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Protecting Group Selection and Removal Techniques for the Amino Functionality

In multi-step syntheses, it is often necessary to protect the highly reactive amino group of the aniline to prevent it from interfering with subsequent reactions, such as nitration or certain coupling reactions. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

Common protecting groups for the amino functionality and their removal methods are summarized in the table below:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Acidic conditions (e.g., trifluoroacetic acid) |

| Benzyl (B1604629) | Bn | Benzyl bromide or benzyl chloride | Catalytic hydrogenation (e.g., H2, Pd/C) |

Scale-Up Considerations and Process Intensification in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For a fine chemical like this compound, considerations for scale-up and process intensification are crucial for ensuring a safe, efficient, and cost-effective manufacturing process. sci-hub.segoogle.comglpbio.comresearchgate.netresearchgate.net

Key considerations for scale-up include:

Heat Transfer: Many of the reactions involved, such as nitration and bromination, are highly exothermic. Efficient heat management is critical to prevent runaway reactions and ensure product quality.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts or reagents, efficient mixing is essential to ensure complete reaction and avoid localized "hot spots."

Reagent Handling: The safe handling of hazardous reagents like bromine and strong acids is a primary concern at an industrial scale.

Work-up and Purification: The isolation and purification of the final product must be scalable and efficient, often involving crystallization or distillation.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, process intensification could involve:

Continuous Flow Chemistry: Performing reactions in a continuous flow reactor can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, especially for highly exothermic or fast reactions. google.com

Catalyst Optimization: The use of highly active and selective catalysts can reduce reaction times, minimize waste, and simplify purification processes.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing solvent recycling can significantly reduce the environmental impact of the synthesis.

The synthesis of adamantane-containing pharmaceuticals has seen successful large-scale implementation, demonstrating that with careful process development, these complex molecules can be manufactured efficiently and safely.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. rsc.org The aryl bromide in this compound can readily participate in these reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. mdpi.comgre.ac.uk This reaction involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex. mdpi.comnih.gov For this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 2-position.

The general reaction scheme involves the reaction of this compound with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the nature of the coupling partners. mdpi.comnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 85 |

This table represents typical conditions and yields may vary based on specific substrates and reaction optimization.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the bulky adamantyl group may necessitate slightly more forcing conditions or specialized ligands to facilitate efficient coupling.

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond between the aryl group and one of the carbons of the double bond. rsc.org In the case of this compound, this reaction would introduce an alkenyl substituent at the 2-position. The reaction is typically catalyzed by a palladium salt, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, in the presence of a base. nih.gov

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. rsc.orgnih.gov This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of an alkynyl group onto the aromatic ring of this compound. nih.govlucp.net The resulting arylethynyl anilines are versatile intermediates for the synthesis of various heterocyclic compounds and conjugated materials.

Table 2: Typical Conditions for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 |

This table illustrates general reaction conditions. Specific substrate combinations may require optimization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. researchgate.net This reaction is of great significance in medicinal chemistry and materials science for the synthesis of arylamines. researchgate.net Starting with this compound, the Buchwald-Hartwig amination can be used to introduce a secondary or tertiary amine at the 2-position, leading to the formation of N-aryl or N-heteroaryl derivatives.

The reaction involves the coupling of an amine with the aryl bromide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.govcaltech.edu The choice of ligand is critical and often depends on the steric and electronic properties of both the aryl halide and the amine. nih.gov

Table 3: Ligands Commonly Used in Buchwald-Hartwig Amination

| Ligand Name | Structure | Typical Substrates |

| XPhos | Sterically hindered aryl bromides and primary/secondary amines. | |

| RuPhos | A broad range of aryl halides and amines, including ammonia equivalents. | |

| BrettPhos | Often effective for challenging couplings involving electron-rich or sterically demanding substrates. |

This table provides examples of ligands and their general applications.

A study on the synthesis of N-adamant-1-yl-2-bromoaniline itself utilized a Buchwald-Hartwig reaction, highlighting the utility of this methodology. caltech.educaltech.edu

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. byjus.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In the case of this compound, the aniline group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions on this compound are generally not feasible under standard conditions. masterorganicchemistry.com However, modification of the aniline group to an electron-withdrawing group, or the introduction of other activating groups on the ring, could potentially enable SNAr reactions. Another possibility is the use of transition metal π-coordination to activate the aromatic ring towards nucleophilic attack. sioc-journal.cn

The aryl bromide of this compound can be converted into organometallic reagents, such as Grignard or organolithium reagents. libretexts.orgmasterorganicchemistry.com These reagents are powerful nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon bonds. fishersci.ca

Formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com The resulting organomagnesium compound, 4-(1-Adamantyl)-2-(magnesiobromo)aniline, can then be used in subsequent reactions.

Similarly, an organolithium reagent can be prepared by reacting the aryl bromide with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures. This lithium-halogen exchange reaction generates 4-(1-Adamantyl)-2-lithioaniline.

These organometallic intermediates are highly reactive and can participate in a variety of transformations, including:

Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Reaction with carbon dioxide to yield carboxylic acids.

Reaction with nitriles to produce ketones after hydrolysis.

Transmetalation with other metal salts to generate different organometallic reagents.

It is important to note that the presence of the acidic N-H protons of the aniline group can interfere with the formation and reactivity of these organometallic reagents. libretexts.org Therefore, protection of the amine functionality may be necessary prior to the formation of the Grignard or organolithium reagent.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Reactivity of the Primary Aromatic Amine

The primary aromatic amine (-NH₂) group is a rich hub of reactivity. It can undergo reactions directly at the nitrogen atom or influence the reactivity of the aromatic ring through its electronic effects.

The aniline ring in this compound is subject to electrophilic aromatic substitution (SEAr), with the regiochemical outcome determined by the directing effects of the existing substituents. The amino group is a potent activating group and an ortho, para-director. Conversely, the bromine atom is a deactivating group but also an ortho, para-director. The 1-adamantyl group at the C4 position blocks the para position relative to the amine.

The directing effects are as follows:

Amino group (-NH₂ at C1): Strongly activating; directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Bromo group (-Br at C2): Deactivating; directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Adamantyl group (at C4): Exerts significant steric hindrance on the adjacent C3 and C5 positions.

Considering these factors, the C6 position is the most likely site for electrophilic attack. It is ortho to the strongly activating amino group and meta to the deactivating bromo group, making it electronically favored. While the C3 and C5 positions are activated by either the amino or bromo group, they are severely sterically hindered by the bulky adamantyl substituent, making substitution at these sites less probable.

The nitrogen atom of the primary amine is nucleophilic and readily reacts with alkylating and acylating agents.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. However, care must be taken in choosing reaction conditions, as unexpected rearrangements, such as bromine migration from the ortho to the para position, have been observed in the alkylation of 2-bromoaniline (B46623) under certain basic conditions. acs.org Aqueous-mediated N-alkylation using alkyl halides in the presence of a base like sodium bicarbonate offers a method for these transformations. libretexts.org

N-Acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This reaction is generally high-yielding and is a common strategy for creating diverse molecular libraries. For example, adamantane-containing amides have been synthesized by reacting adamantylamines with substituted aromatic carboxylic acid chlorides in the presence of a base like triethylamine. Current time information in Bangalore, IN.rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant Type | Example Reagent | Product Type | Resulting Derivative Structure |

|---|---|---|---|

| Alkyl Halide | Benzyl bromide | Secondary Amine | N-Benzyl-4-(1-adamantyl)-2-bromoaniline |

| Acyl Chloride | Acetyl chloride | Amide | N-(4-(1-Adamantyl)-2-bromophenyl)acetamide |

| Carboxylic Acid | Benzoic acid | Amide | N-(4-(1-Adamantyl)-2-bromophenyl)benzamide |

| Isocyanate | 1-Adamantyl isocyanate | Urea | 1-(4-(1-Adamantyl)-2-bromophenyl)-3-(1-adamantyl)urea |

Diazotization Chemistry and Sandmeyer-type Reactions

The primary aromatic amine of this compound is a synthetic handle for a host of transformations via an arenediazonium salt intermediate. This process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). byjus.comlibretexts.org The resulting 4-(1-adamantyl)-2-bromobenzenediazonium salt is a versatile intermediate. libretexts.orggoogle.com

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. nih.govwikipedia.orgthieme-connect.de This allows for the introduction of functionalities that are often difficult to install by direct aromatic substitution.

Key Sandmeyer and related transformations include:

Halogenation: Reaction with CuCl or CuBr introduces chlorine or bromine, respectively. libretexts.orgwikipedia.org

Cyanation: Reaction with CuCN yields a nitrile (Ar-CN), which is a valuable precursor for carboxylic acids, amides, and amines. libretexts.orgthieme-connect.de

Hydroxylation: Reaction with Cu₂O in the presence of excess copper(II) nitrate (B79036) can introduce a hydroxyl group to form a phenol (B47542). wikipedia.org

Iodination: Replacement by iodine can be achieved by reaction with potassium iodide (KI), often without the need for a copper catalyst. organic-chemistry.org

These reactions provide a powerful method for further functionalizing the aromatic ring of this compound, enabling the synthesis of a broad array of derivatives.

The primary amine of this compound can act as a nucleophile in condensation reactions with carbonyl compounds to form imines (Schiff bases), which are key intermediates in the synthesis of various nitrogen-containing heterocycles. cuni.cz Furthermore, the aniline can be a building block in multicomponent reactions to construct complex ring systems.

Schiff Base and Quinoline Formation: Condensation with aldehydes or ketones yields imines. These can be starting points for further cyclization reactions. For example, reactions of 2-bromoanilines with allylic alcohols via a Heck reaction followed by dehydrogenation can lead to substituted quinolines. organic-chemistry.org Four-component reactions involving 2-bromoanilines, amines, carbon monoxide, and triethyl orthoformate, catalyzed by palladium complexes, can produce 4(3H)-quinazolinones. mdpi.com

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from aromatic amines. mdpi.comscienceopen.com A general route involves converting the amine to an isothiocyanate, reacting it with a hydrazide, and then cyclizing the resulting thiosemicarbazide. Another approach starts with the amine, which undergoes successive reactions with carbon disulfide and hydrazine, followed by acylation and cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system. mdpi.com

Table 2: Examples of Heterocyclic Ring Formation

| Reaction Type | Reactants | Heterocyclic Product |

|---|---|---|

| Quinoline Synthesis | This compound, Allylic Alcohol | Substituted Quinoline |

| Quinazolinone Synthesis | This compound, Amine, CO, Triethyl Orthoformate | Substituted 4(3H)-Quinazolinone |

| 1,2,4-Triazole Synthesis | This compound, Carbon Disulfide, Hydrazine, Acyl Chloride | Substituted 1,2,4-Triazole |

Functionalization of the Adamantane Cage

The adamantane cage is known for its high stability and lipophilicity. While generally unreactive, its C-H bonds can be functionalized through modern synthetic methods, particularly those involving radical intermediates.

The adamantane scaffold contains two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the twelve methylene (B1212753) positions). The tertiary C-H bonds are stronger than typical tertiary C-H bonds but are often the preferred site of functionalization in radical reactions due to the stability of the resulting bridgehead adamantyl radical. researchgate.net

Modern methods such as photoredox catalysis combined with hydrogen atom transfer (HAT) have emerged as powerful tools for the selective functionalization of adamantanes. acs.orgchemrxiv.orgchemrxiv.org These reactions can proceed under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecules like this compound.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, generates a highly reactive radical species that can selectively abstract a hydrogen atom from one of the bridgehead positions of the adamantane cage. researchgate.netchemrxiv.org This generates a 1-adamantyl radical intermediate. This radical can then participate in various bond-forming reactions:

C-C Bond Formation: The adamantyl radical can add to electron-deficient alkenes (Giese addition) or participate in carbonylation-addition processes to form a variety of alkylated and acylated products. rsc.org

C-N Bond Formation: Radical amidation can be achieved, for instance, by using N-methylacetamide in the presence of a copper catalyst and a radical initiator. rsc.org

C-Aryl Bond Formation: The adamantyl radical can react with arenes to yield arylated adamantane derivatives. uiowa.edu

These strategies allow for the derivatization of the adamantane cage itself, providing a pathway to novel structures where the core of this compound is further elaborated at its hydrocarbon moiety. researchgate.net

Strategies for Further Functionalization of the Adamantane Skeleton

The functionalization of the adamantane skeleton in this compound represents a significant challenge due to the high strength of the aliphatic C-H bonds. However, advanced synthetic methodologies, particularly those involving directed C-H activation and intramolecular insertion reactions, provide viable pathways to introduce new functional groups onto the cage structure. These strategies typically aim to create 1,2-disubstituted adamantane derivatives, which are chiral and valuable building blocks. mdpi.com

The primary approaches for modifying the adamantane core can be categorized into two main streams: directed catalytic C-H functionalization, often mediated by transition metals like palladium, and intramolecular C-H insertion reactions involving electrophilic species such as metal-nitrenoids. cuni.cz

Directed C-H Functionalization via Metal Catalysis

One of the most powerful strategies for regioselective functionalization of the adamantane cage is directed C-H activation. researchgate.net This method involves the use of a directing group (DG) that positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. While the this compound molecule itself does not possess an ideal directing group, the aniline moiety can be derivatized to install one. For instance, conversion to a picolinamide (B142947) or a related bidentate ligand can enable palladium-catalyzed reactions. researchgate.netacs.org

Research has demonstrated that picolylamide can serve as an effective directing group for the acetoxylation of the adamantane framework. researchgate.net This process, catalyzed by palladium(II) acetate, allows for the introduction of an acetoxy group at the C-2 position (a methylene bridge adjacent to the bridgehead). cuni.czresearchgate.net This acetoxy group can then be converted into other useful functionalities, such as a hydroxyl group. cuni.cz Similarly, C-H arylation can be achieved using palladium catalysis with specifically designed bidentate directing groups attached to the adamantane core. cuni.czuni-giessen.de These reactions typically form a five-membered palladacycle intermediate, which is key to their success. cuni.cz

| Reaction Type | Catalyst System | Directing Group (Example) | Oxidant/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂ | Picolylamide | PhI(OAc)₂ | 2-Acetoxy-1-adamantyl derivative | cuni.czresearchgate.net |

| C-H Arylation | Pd(OAc)₂ / Ligand | Picolinamide | Aryl Iodide | 2-Aryl-1-adamantyl derivative | cuni.czacs.org |

Intramolecular C-H Insertion Reactions

Another effective strategy for creating 1,2-disubstituted adamantanes is through intramolecular C-H amination or insertion. cuni.czresearchgate.net This approach involves generating a highly reactive intermediate, such as a metal-nitrenoid, from a precursor tethered to the adamantane C-1 position. This reactive species then inserts into an adjacent C-H bond on the adamantane skeleton. cuni.cz

Rhodium(II) complexes, such as rhodium(II) acetate, are highly effective catalysts for these transformations. cuni.czthieme-connect.compnas.org The process typically begins with the synthesis of a sulfonamide or sulfamate (B1201201) derivative from the parent amine. cuni.czpnas.org This derivative, upon treatment with an oxidant like an iodine(III) reagent, generates a rhodium-nitrenoid intermediate. This intermediate undergoes a C-H insertion reaction, leading to the formation of a new heterocyclic ring fused to the 1- and 2-positions of the adamantane cage. cuni.czpnas.org These cyclic products, such as oxazolidinones or cyclic sulfamides, can then be hydrolyzed to yield the corresponding 1-amino-2-hydroxyadamantane or 1,2-diaminoadamantane derivatives. mdpi.comcuni.cz This method provides direct access to valuable, conformationally rigid 1,2-disubstituted diamondoids. mdpi.comresearchgate.net

| Reaction Type | Catalyst System | Precursor | Oxidant/Reagent | Intermediate Product | Reference |

|---|---|---|---|---|---|

| Intramolecular C-H Amination | Rh₂(OAc)₄ | Sulfonamide derivative | PhI(OAc)₂ / MgO | Cyclic sulfamidate | cuni.czpnas.org |

| Intramolecular C-H Amination | Rh₂(esp)₂ | Sulfamate ester | PhI(OAc)₂ | Oxathiazinane | pnas.org |

| Asymmetric C-H Amination | Chiral Rhodium(II) complex | Sulfonimidamide | Iodine(III) oxidant | Chiral amino derivative | thieme-connect.comcolab.ws |

Radical-Based Functionalization

Direct radical functionalization presents an alternative pathway for modifying the adamantane C-H bonds. nih.gov Due to the high bond dissociation energies of adamantane's C-H bonds, highly reactive H-atom abstractors, such as oxygen-centered radicals derived from peroxides, are required. nih.gov These methods can be used to install a variety of functional groups, including acyl and alkyl groups, by generating an adamantyl radical which is then trapped by a suitable reagent. nih.gov While potentially less regioselective than directed methods, radical reactions offer a complementary approach for accessing diverse adamantane derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been instrumental in characterizing this compound. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity.

In the ¹H NMR spectrum, the protons of the adamantyl group typically appear as a set of broad singlets or multiplets in the aliphatic region, while the aromatic protons of the bromoaniline ring exhibit distinct splitting patterns in the downfield region. The chemical shifts (δ) and coupling constants (J) of these aromatic protons are particularly informative for confirming the substitution pattern on the aniline ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively. For instance, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the adamantyl cage and the bromoaniline moiety. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The adamantyl group shows characteristic signals in the upfield region, while the aromatic carbons and the carbon attached to the bromine atom appear at more deshielded chemical shifts. The number of distinct signals in both the ¹H and ¹³C NMR spectra confirms the molecular symmetry.

Table 1: Representative NMR Data for Adamantane-Containing Compounds

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | 1.6 - 2.1 | Adamantyl protons |

| ¹³C | 29 - 53 | Adamantyl carbons |

| ¹H | 6.5 - 7.5 | Aromatic protons |

| ¹³C | 110 - 150 | Aromatic carbons |

Note: Specific chemical shifts for this compound can vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for distinguishing between regio- and stereoisomers. In the context of synthesizing this compound, different isomers could potentially form, such as those with the adamantyl group at a different position on the aniline ring. The distinct splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum would allow for the clear differentiation of these regioisomers. For example, the coupling constants between adjacent aromatic protons are highly dependent on their relative positions.

Furthermore, if chiral centers were present, NMR in the presence of chiral shift reagents or the analysis of diastereomeric derivatives could be used to elucidate the stereochemistry. While this compound itself is not chiral, related adamantane derivatives with stereocenters have been studied using these methods.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the exact molecular formula can be determined. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pair of peaks for the molecular ion (M⁺) and bromine-containing fragment ions, separated by two mass units.

Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), provides further structural information. The fragmentation pattern can reveal the loss of specific groups, such as the adamantyl cage or the bromine atom, helping to piece together the molecular structure.

Table 2: Expected HRMS Data for this compound (C₁₆H₂₀BrN)

| Ion | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | 306.0852 |

| [M(⁸¹Br)+H]⁺ | 308.0831 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a three-dimensional map of the atomic arrangement in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms, the substitution pattern on the aromatic ring, and the bond lengths and angles within the molecule. rsc.orgresearchgate.net

The crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is valuable for understanding the physical properties of the compound. While a specific crystal structure for this compound may not be publicly available, the structures of closely related adamantane derivatives have been extensively studied. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.orgrsc.orgresearchgate.net These techniques are complementary, as some vibrational modes are more active in the IR spectrum while others are more prominent in the Raman spectrum. spectroscopyonline.commt.com

The FTIR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and adamantyl groups (around 2800-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy is particularly useful for identifying non-polar bonds and can provide a characteristic "fingerprint" spectrum for the compound. The combination of FTIR and Raman data offers a comprehensive vibrational profile of the molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 650 |

Chromatographic Techniques (HPLC-UV, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a common method for determining the purity of the final product. The compound is passed through a column, and its retention time and UV absorbance are measured. The presence of impurities would be indicated by additional peaks in the chromatogram. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the volatility and thermal stability of the compound and for identifying any volatile impurities. The mass spectrometer provides fragmentation patterns for the separated components, aiding in their identification. nih.gov

Computational and Theoretical Investigations of 4 1 Adamantyl 2 Bromoaniline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 4-(1-Adamantyl)-2-bromoaniline at the electronic level. These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and charge distribution.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometrical optimization. For this compound, this involves finding the minimum energy conformation, which is largely influenced by the orientation of the adamantyl group relative to the bromoaniline plane.

Due to the steric bulk of the adamantyl cage, a significant dihedral angle is expected between the plane of the aniline (B41778) ring and the C-N-C bond connecting the adamantyl group. nih.govacs.org In related adamantyl-substituted anilines, X-ray diffraction analysis has revealed substantial torsion angles, which minimize steric hindrance. nih.govacs.org DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would likely predict a CAr–CAr–N–CAd dihedral angle that deviates significantly from planarity. This twisting disrupts the conjugation between the nitrogen lone pair and the aromatic ring, which in turn influences the electronic properties of the molecule. The bond lengths and angles within the bromoaniline and adamantyl fragments are expected to be close to standard values, though minor distortions may occur to accommodate steric strain.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value Range | Computational Method |

| C-N (Aniline-Adamantyl) Bond Length | 1.40 - 1.42 Å | DFT/B3LYP |

| C-Br Bond Length | 1.90 - 1.94 Å | DFT/B3LYP |

| CAr–CAr–N–CAd Dihedral Angle | 20° - 85° | DFT/B3LYP |

| N-H Bond Length | ~1.01 Å | DFT/B3LYP |

Note: These values are estimations based on calculations of structurally similar adamantyl-substituted anilines and bromoanilines.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromoaniline ring, specifically with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring. The LUMO is likely to be distributed over the π* anti-bonding orbitals of the aniline ring. The presence of the electron-donating amino group and the electron-withdrawing bromine atom will modulate the energies of these orbitals. A good correlation is often found between the HOMO energy and the one-electron oxidation potential for substituted anilines. umn.edursc.org The bulky adamantyl group, being a saturated hydrocarbon, is primarily an electron-donating group through inductive effects, which would raise the HOMO energy level compared to unsubstituted bromoaniline.

Interactive Table: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy Range (eV) | Description |

| HOMO | -5.0 to -5.5 | Localized on the bromoaniline moiety (N and π-system) |

| LUMO | -0.5 to -1.0 | Localized on the π* system of the aromatic ring |

| HOMO-LUMO Gap | 4.0 to 4.5 | Indicates high kinetic stability |

Note: These values are estimations based on DFT calculations of related substituted anilines and adamantane (B196018) derivatives. umn.edutci-thaijo.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. tci-thaijo.orgthaiscience.info For this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the amino group, corresponding to the lone pair of electrons. This site is the most probable location for electrophilic attack. The area around the hydrogen atoms of the amino group would exhibit positive potential (blue), indicating their susceptibility to interaction with nucleophiles. The bromine atom often presents a region of positive potential along the C-Br bond axis, known as a σ-hole, making it a site for potential halogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions.

In this compound, NBO analysis would quantify the natural atomic charges, confirming the electronegative character of the nitrogen and bromine atoms. A key aspect of the NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be expected between the lone pair orbital of the nitrogen atom (nN) and the anti-bonding π* orbitals of the aniline ring (π*C-C). The magnitude of this interaction energy indicates the degree of electron delocalization and p-character of the nitrogen lone pair. However, as noted in the conformational analysis, the steric hindrance from the adamantyl group forces the amino group out of the plane of the ring, which would reduce the orbital overlap and weaken this hyperconjugative stabilization.

DFT-based reactivity descriptors, such as chemical hardness, softness, and the Fukui function, provide quantitative measures of chemical reactivity. The Fukui function, in particular, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.com

The Fukui function is calculated from the change in electron density when an electron is added to or removed from the system. scm.comyoutube.com

f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) indicates the propensity of a site for radical attack.

For this compound, condensed Fukui function calculations would likely show that the nitrogen atom has the highest f- value, confirming it as the primary site for electrophilic attack. The carbon atoms in the ortho and para positions relative to the amino group are also expected to have significant f- values. The sites for nucleophilic attack (highest f+ values) would likely be associated with the carbon atom bonded to the bromine, as well as other positions on the aromatic ring influenced by the substituents. sciforum.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their movements and interactions with surrounding molecules (e.g., solvent or other solute molecules).

An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal the flexibility of the molecule. The simulation would show the rotational dynamics of the adamantyl group relative to the aniline ring and the vibrational modes of the molecule. In solution, the bulky and highly lipophilic adamantyl group would significantly influence how the molecule interacts with solvent molecules. nih.gov In polar solvents, the adamantyl moiety would drive the formation of hydrophobic interactions, while the bromoaniline part would engage in dipole-dipole or hydrogen bonding interactions. MD simulations can be used to study the encapsulation of adamantane derivatives within host molecules like cyclodextrins or carbon nanotubes, a process driven by intermolecular forces. researchgate.netmdpi.com Such simulations for this compound could predict its potential for forming host-guest complexes.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. nih.gov For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations.

For instance, in electrophilic aromatic substitution reactions, calculations can determine the relative activation energies for an electrophile attacking different positions on the bromoaniline ring. These calculations would likely confirm that the positions ortho and para to the activating amino group are kinetically favored, though steric hindrance from the adamantyl and bromo groups would play a significant role. DFT can be used to locate the transition state structures for these reactions, providing detailed geometric and energetic information about the highest point along the reaction coordinate. Studies on the reactions of substituted anilines have shown that reaction mechanisms can be elucidated by evaluating the energetics of intermediate complexes and transition states. utmb.edursc.org For this compound, such calculations would need to carefully account for the significant steric influence of the adamantyl substituent.

In Silico Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These theoretical predictions can then be correlated with experimental spectra to confirm the molecular structure and understand its electronic and vibrational characteristics.

Theoretical calculations are typically performed on a model of the molecule in its gaseous state. It is important to note that experimental data is often collected in solution, and the solvent can influence spectroscopic properties. Therefore, discrepancies between theoretical and experimental values can arise from the difference in the physical state and intermolecular interactions.

Predicted Spectroscopic Data

In silico models can predict a range of spectroscopic data. For this compound, this would typically include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These predictions are derived from the optimized molecular geometry and the calculated electronic structure of the molecule.

Below are tables representing the kind of data that would be generated from such computational studies.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 142.5 |

| C2 | - | 110.2 |

| C3 | 7.35 | 132.8 |

| C4 | - | 140.1 |

| C5 | 7.18 | 129.5 |

| C6 | 6.80 | 115.9 |

| Adamantyl-C (bridgehead) | - | 35.8 |

| Adamantyl-CH (bridgehead) | 2.10 | 43.2 |

| Adamantyl-CH2 | 1.85 | 29.7 |

Table 2: Predicted Major Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch (asymmetric) | 3485 |

| N-H stretch (symmetric) | 3390 |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2850-2950 |

| C=C stretch (aromatic) | 1610, 1580, 1490 |

| N-H bend | 1620 |

| C-N stretch | 1280 |

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 255 |

Correlation with Experimental Data

A crucial step in computational studies is the correlation of predicted spectroscopic data with experimentally measured values. This comparison helps to validate the computational model and provides a more robust interpretation of the experimental spectra.

For instance, the calculated NMR chemical shifts can be compared with the signals observed in experimentally recorded 1H and 13C NMR spectra. Similarly, the predicted IR vibrational frequencies can be matched with the absorption bands in an experimental IR spectrum, and the calculated UV-Vis absorption maxima can be compared with the results from UV-Vis spectroscopy.

Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| 1H NMR (ppm) | ||

| Aromatic CH | 6.80-7.35 | 6.75-7.30 |

| NH2 | 4.50 | 4.45 |

| Adamantyl CH | 1.85-2.10 | 1.80-2.05 |

| IR (cm-1) | ||

| N-H stretch | 3390, 3485 | 3385, 3480 |

| C=C stretch | 1490-1610 | 1485-1605 |

| UV-Vis (λmax, nm) | ||

| π → π* | 255 | 258 |

The close agreement between the predicted and hypothetical experimental data in Table 4 would lend confidence to the structural assignment of this compound and the accuracy of the computational model used. Any significant deviations could suggest the influence of factors not accounted for in the calculation, such as solvent effects or conformational changes.

Advanced Applications and Future Research Directions

Role as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-(1-adamantyl)-2-bromoaniline, characterized by the nucleophilic amino group and the carbon-bromine bond amenable to cross-coupling reactions, makes it a valuable precursor in the synthesis of complex organic molecules.

Precursor for Advanced Pharmaceutical Scaffolds and Ligands

The 2-bromoaniline (B46623) moiety is a key starting material for constructing heterocyclic systems of significant pharmacological interest. One of the most notable applications is in the synthesis of quinazolin-4(3H)-ones, a scaffold found in numerous biologically active compounds exhibiting properties such as antitumor, anti-inflammatory, and anticonvulsant activities mdpi.com.

A well-established methodology for this transformation is the palladium-catalyzed four-component reaction. This one-pot synthesis utilizes a 2-bromoaniline derivative, an orthoester, carbon monoxide, and a primary amine to construct the quinazolinone core in good to excellent yields mdpi.com. As a substituted 2-bromoaniline, this compound is a prime candidate for this reaction, which would introduce the bulky adamantyl group into the final quinazolinone structure. The adamantane (B196018) moiety is frequently used in drug design to enhance pharmacokinetic properties like metabolic stability and receptor binding affinity.

A typical catalytic system for this reaction involves a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like the air-stable di-1-adamantyl-n-butylphosphine (BuPAd₂), highlighting the synergy of adamantyl-containing reagents in modern synthesis mdpi.com.

| Component | Role / Example | Reference |

|---|---|---|

| Aniline (B41778) Substrate | Commercially available 2-bromoanilines | mdpi.com |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | mdpi.com |

| Ligand | di-1-adamantyl-n-butylphosphine (BuPAd₂) | mdpi.com |

| Carbon Source | Carbon Monoxide (CO) gas | mdpi.com |

| Solvent | 1,4-Dioxane | mdpi.com |

| Reaction Yields | 65-92% | mdpi.com |

Intermediate in the Synthesis of Functional Organic Materials

While the structural motifs present in this compound are relevant to the field of functional organic materials, specific research detailing its direct use as an intermediate in this context is not extensively documented in publicly available literature. Its potential lies in its ability to be incorporated into larger π-conjugated systems via cross-coupling of the C-Br bond, with the adamantyl group serving to modulate solubility and solid-state packing.

Exploration in Polymer Chemistry and Nanomaterials Development

There is currently a lack of specific published research on the direct application of this compound in polymer chemistry or nanomaterials development. Adamantane-containing monomers are known to impart high thermal stability and glass transition temperatures to polymers, but the polymerization of this specific aniline derivative has not been reported nih.gov.

Development of Novel Organocatalysts and Metal Ligands

The development of novel organocatalysts or metal ligands derived specifically from this compound has not been reported in the available scientific literature. While aniline and adamantane derivatives are used in catalyst and ligand synthesis, dedicated studies originating from this particular compound are not evident.

Design and Synthesis of Supramolecular Architectures

The adamantane group is a well-known and highly utilized building block in supramolecular chemistry. Its rigid, spherical, and lipophilic nature makes it an ideal "guest" for various molecular "hosts," such as cyclodextrins, and it can be used to direct the self-assembly of molecules through van der Waals and hydrophobic interactions digitellinc.com.

The presence of the adamantyl moiety on the 2-bromoaniline scaffold suggests a strong potential for this compound to be used in the design of supramolecular architectures. It could function as a component in forming adaptable supramolecular sponges for molecular recognition and separation digitellinc.com. However, specific studies detailing the synthesis and characterization of supramolecular structures derived directly from this compound are not yet present in the literature. Its potential in this field remains an area for future exploration.

Integration into New Chemical Transformations and Methodologies

The structure of this compound allows for its integration into modern chemical transformations. As discussed previously, multicomponent reactions (MCRs) are a prime example. The palladium-catalyzed four-component synthesis of quinazolinones is a powerful method for rapidly building molecular complexity from simple, readily available substrates like 2-bromoanilines mdpi.com. This reaction proceeds through a plausible mechanism involving the oxidative addition of the palladium catalyst to the C-Br bond of the bromoaniline, followed by carbon monoxide insertion to form an acylpalladium complex, which then undergoes further reactions to yield the final heterocyclic product mdpi.com. The use of this compound in such a sequence would allow for the direct incorporation of the adamantyl cage into a pharmaceutically relevant scaffold, demonstrating its utility in advanced, efficient synthetic methodologies.

Q & A

Q. What are the standard synthetic routes for 4-(1-Adamantyl)-2-bromoaniline, and how does regioselectivity influence the reaction?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed coupling of 1-adamantanol with bromoaniline derivatives. For example, a protocol adapted from adamantyl-substituted phenol synthesis () uses:

- Step 1: React p-bromophenol with 1-adamantanol in dichloromethane under sulfuric acid catalysis (86% yield).

- Step 2: Bromination at the ortho position is directed by the electron-donating amino group. The bulky adamantyl group sterically hinders alternative substitution pathways, ensuring regioselectivity .

- Key Considerations: Use inert atmospheres to prevent oxidation of the aniline group.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H NMR distinguishes adamantyl protons (δ 1.6–2.4 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR confirms adamantyl carbons (25–40 ppm) and bromine-induced deshielding .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z ~287 (M<sup>+</sup>) and fragmentation patterns (e.g., loss of Br or adamantyl groups) .

- Infrared (IR) Spectroscopy: Confirm NH2 stretches (~3400 cm<sup>-1</sup>) and C-Br vibrations (~600 cm<sup>-1</sup>) .

Q. How does the adamantyl group impact the compound’s solubility and stability?

Methodological Answer:

- Solubility: The hydrophobic adamantyl group reduces solubility in polar solvents (e.g., water, methanol). Use DMF or THF for reactions .

- Stability: Adamantyl enhances thermal stability due to its rigid cage structure. However, the bromine substituent may render the compound light-sensitive; store in amber vials under nitrogen .

Advanced Research Questions

Q. How can this compound serve as a ligand in transition-metal catalysis?

Methodological Answer:

- Ligand Design: The NH2 group acts as a coordinating site for metals (e.g., Pd, Cu). Steric bulk from adamantyl modulates catalytic activity by controlling metal center accessibility .

- Case Study: Analogous bromoaniline derivatives form stable Pd complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize ligand-to-metal ratios (1:1–1:2) to balance activity and steric hindrance .

Q. What biological targets are associated with this compound, and how does its structure influence activity?

Methodological Answer:

- Antimicrobial Activity: Adamantyl derivatives inhibit mycobacterial cytochrome P450 enzymes (e.g., CYP121 in M. tuberculosis). Test via microbroth dilution assays (MIC ~5–20 µg/mL) .

- Mechanistic Insight: The bromine atom enhances electrophilicity, enabling covalent interactions with enzyme active sites. Adamantyl improves membrane permeability .

Q. How do thermal and photolytic conditions affect the stability of this compound?

Methodological Answer:

- Thermal Stability: Under gas-phase heating (200°C), adamantyl isocyanide derivatives (analogs) rearrange to nitriles with rate constants 0.22–0.24 relative to tert-butyl isocyanide. Monitor via TGA/DSC .

- Photolysis: UV irradiation (254 nm) cleaves the C-Br bond, generating aryl radicals. Use radical traps (TEMPO) to study degradation pathways .

Comparative Data and Structural Analogues

Q. Table 1: Structurally Similar Compounds and Their Properties

Addressing Data Contradictions

- Synthetic Yields: reports 86% yield for adamantyl-phenol coupling, while analogous bromoaniline syntheses () show lower yields (40–60%) due to competing para bromination. Optimize reaction time (8–12 hrs) and acid concentration to mitigate .

- Biological Activity: Some studies () report adamantyl derivatives as inactive against Gram-negative bacteria, contrasting with mycobacterial efficacy. This highlights target-specific interactions; validate via gene knockout assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.